N,2,4-trimethylaniline

概要

説明

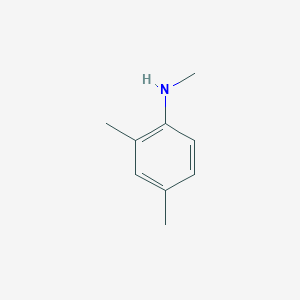

N,2,4-trimethylaniline: is an organic compound with the molecular formula C9H13N It is an aromatic amine, characterized by the presence of a benzene ring substituted with three methyl groups and an amino group

準備方法

Synthetic Routes and Reaction Conditions:

-

Nitration and Reduction Method:

Starting Material: Mesitylene (1,3,5-trimethylbenzene)

Nitration: Mesitylene is nitrated using a mixture of sulfuric acid and nitric acid to produce 2,4,6-trimethyl nitrobenzene.

Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation with a nickel catalyst.

-

Industrial Production Methods:

- The industrial production of N,2,4-trimethylaniline typically follows the nitration and reduction method due to its efficiency and cost-effectiveness. The process involves large-scale nitration of mesitylene followed by catalytic hydrogenation to yield the desired product .

化学反応の分析

Types of Reactions:

-

Oxidation:

- N,2,4-trimethylaniline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

Reagents and Conditions: Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction:

- The compound can be reduced to form various derivatives, depending on the reducing agent used.

Reagents and Conditions: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

-

Substitution:

- Electrophilic aromatic substitution reactions are common, where the amino group directs incoming electrophiles to the ortho and para positions.

Reagents and Conditions: Halogenation, nitration, and sulfonation reactions can be carried out using halogens, nitric acid, and sulfuric acid, respectively.

Major Products Formed:

- Oxidation can lead to the formation of quinone derivatives.

- Reduction can yield various amine derivatives.

- Substitution reactions can produce halogenated, nitrated, or sulfonated products .

科学的研究の応用

Chemical Synthesis and Material Science

1. Synthesis of Dyes and Pigments

N,2,4-trimethylaniline is primarily utilized as an intermediate in the manufacture of dyes. Notably, it is a precursor for Acid Blue 129 dye, which is employed in histochemistry studies due to its ability to bind selectively to specific cellular components . The compound's structure allows for modifications that enhance dye properties such as solubility and stability.

2. Production of Polytriarylamines (PTAAs)

The compound is also significant in the synthesis of polytriarylamines via Yamamoto polycondensation. PTAAs are electron-rich materials that serve as electron transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells . The ability to process PTAAs at lower temperatures minimizes thermal damage to active layers in electronic devices.

Toxicological Studies and Carcinogenicity

1. Carcinogenic Potential

Research indicates that this compound can induce carcinogenic effects. In studies involving Fischer 344 rats and B6C3F1 mice, significant increases in liver tumors were observed following dietary exposure to the compound . The National Cancer Institute reported a clear correlation between dosage and tumor incidence, particularly hepatocellular carcinomas and bile duct carcinomas.

2. Mechanism of Action

The toxicological profile of this compound suggests that its N-hydroxylated metabolites play a crucial role in its carcinogenic activity. These metabolites have been linked to the formation of DNA breaks in cellular assays . Furthermore, the compound has been shown to induce methemoglobinemia in animal models, indicating potential hematological toxicity .

Analytical Applications

1. Spectrophotometric Determination

this compound has been applied in analytical chemistry for the spectrophotometric determination of phenolic compounds and carbamate pesticides. A flow-injection spectrophotometric system utilizing diazotized trimethylaniline allows for sensitive detection of these analytes . This application highlights its utility beyond synthetic chemistry into environmental monitoring.

Case Studies

| Study | Subject | Findings |

|---|---|---|

| National Cancer Institute (1979) | Fischer 344 Rats | Induced liver tumors with significant dose-response relationship; hepatocellular carcinomas observed. |

| Weisburger et al. (1978) | B6C3F1 Mice | Elevated incidences of lung adenomas and liver tumors; correlated with dietary exposure levels. |

| Lindstrom et al. (1969) | V79 Cells | Induced DNA breaks; evidence of N-hydroxylated metabolite formation linked to carcinogenic potential. |

作用機序

Molecular Targets and Pathways:

- N,2,4-trimethylaniline acts as a nucleophilic catalyst in various organic synthesis reactions.

- It participates in electrophilic aromatic substitution reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

- The compound interacts with reactants at the molecular level, promoting rearrangements and bond-breaking processes to drive the reaction forward .

類似化合物との比較

-

2,4,6-trimethylaniline:

- Also known as mesidine, it is an aromatic amine with similar structural features but different substitution patterns.

- Used as a precursor to dyes and in the preparation of ligands for catalysis .

-

N,N-dimethylaniline:

- An aromatic amine with two methyl groups attached to the nitrogen atom.

- Commonly used as a precursor in the synthesis of dyes and other organic compounds .

Uniqueness:

- N,2,4-trimethylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications.

- The presence of three methyl groups and an amino group on the benzene ring provides distinct chemical properties compared to other similar compounds .

生物活性

N,2,4-trimethylaniline (also known as 2,4,5-trimethylaniline) is an aromatic amine that has garnered attention due to its biological activities and potential health implications. This article explores its pharmacological properties, carcinogenicity, and other biological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with three methyl groups attached to the nitrogen atom. Its chemical formula is CHN, and it is classified as a tertiary amine. The presence of multiple methyl groups contributes to its lipophilicity and affects its interaction with biological systems.

Pharmacological Activities

Research has indicated that this compound exhibits various biological activities:

- Anticancer Properties : Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, it has been tested against murine leukemia cells, demonstrating significant cytotoxicity. This suggests a potential role in cancer treatment strategies .

- Genotoxicity : The compound has been linked to genotoxic effects in several studies. It has been reported to induce mutations in bacterial models such as Salmonella typhimurium. This mutagenic potential raises concerns regarding its safety and implications for human health .

- Carcinogenicity : Significant evidence points to the carcinogenic nature of this compound. Animal studies have demonstrated an increased incidence of liver tumors in both male and female Fischer 344 rats and B6C3F1 mice exposed to the compound. The National Cancer Institute (NCI) reported a clear dose-response relationship for liver tumors among treated subjects .

Table 1: Tumor Incidence in Animal Studies

| Study Reference | Animal Model | Dose (ppm) | Tumor Type | Incidence (Treated/Control) |

|---|---|---|---|---|

| NCI (1979) | Fischer 344 Rats | 200 | Liver Neoplastic Nodules | 3/50 |

| 800 | Hepatocellular Carcinomas | 11/50 | ||

| B6C3F1 Mice | 200 | Lung Adenomas | 0/49 | |

| 800 | Lung Carcinomas | 2/50 | ||

| Weisburger et al. | Fischer 344 Rats | Various | Subcutaneous Fibromas | Marginally significant |

The data indicates a strong correlation between exposure levels and tumor incidence, particularly in the liver and lungs.

The mechanism by which this compound exerts its biological effects may involve metabolic activation leading to the formation of reactive metabolites. These metabolites can interact with cellular macromolecules such as DNA, resulting in mutations and subsequent carcinogenesis .

Environmental and Safety Considerations

Given its potential toxicity and carcinogenicity, this compound poses risks not only in occupational settings but also in environmental contexts where it may contaminate water sources or soil. Regulatory bodies have classified it under substances requiring careful handling due to its hazardous nature.

特性

IUPAC Name |

N,2,4-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-5-9(10-3)8(2)6-7/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOFXYGGAJKWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493467 | |

| Record name | N,2,4-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-13-1 | |

| Record name | N,2,4-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。